4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-5-yl}-1,3,2-dioxaborolane is a boron-containing compound with a unique spirocyclic structure. It is commonly used in organic synthesis, particularly in the formation of carbon-boron bonds, which are essential in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-5-yl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents under controlled conditions. One common method is the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration reactions, where the reaction conditions are optimized for high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-5-yl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes or alkynes.
Coupling Reactions: Formation of carbon-carbon bonds using boron-containing intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane, bis(pinacolato)diboron, and transition metal catalysts such as palladium and copper. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from these reactions are boron-containing organic compounds, which can be further transformed into various functionalized molecules used in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-5-yl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Employed in the synthesis of biologically active molecules and probes.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-5-yl}-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the compound acts as an electrophile, facilitating the addition to nucleophilic sites in organic molecules. This process is often catalyzed by transition metals, which enhance the reactivity and selectivity of the reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: A widely used reagent for borylation reactions.
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Uniqueness
4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-5-yl}-1,3,2-dioxaborolane is unique due to its spirocyclic structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This uniqueness makes it valuable in specific synthetic applications where traditional boron reagents may not be effective.
Properties
Molecular Formula |
C12H21BO2 |
---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[2.3]hexan-5-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)9-7-12(8-9)5-6-12/h9H,5-8H2,1-4H3 |
InChI Key |
RABGOPJRCAWHCD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CC3 |
Origin of Product |
United States |
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